Cas no 872-53-7 (Cyclopentanecarboxaldehyde)

사이클로펜탄카복살데하이드(Cyclopentanecarboxaldehyde)는 화학식 C6H10O를 가지는 유기 화합물로, 사이클로펜탄 고리에 카복살데하이드 기능기가 결합된 구조를 가집니다. 이 화합물은 향료 및 의약품 중간체로 널리 사용되며, 특유의 자극적이지 않은 향과 높은 반응성을 지닙니다. 특히, 다양한 유기 합성 반응에서 중요한 전구체로 활용될 수 있어, 의약품 및 농약 개발에 유용합니다. 또한, 비교적 안정적인 물성과 용매에 대한 우수한 용해도를 보여 실험실 및 산업 현장에서 다루기 편리합니다.
Cyclopentanecarboxaldehyde structure
Cyclopentanecarboxaldehyde structure
Product Name:Cyclopentanecarboxaldehyde
CAS 번호:872-53-7
MF:C6H10O
메가와트:98.1430020332336
MDL:MFCD00060798
CID:40119
PubChem ID:24874526
Update Time:2026-05-07

Cyclopentanecarboxaldehyde 화학적 및 물리적 성질

이름 및 식별자

    • Cyclopentanecarbaldehyde
    • Cyclopentanecarboxaldehyde (stabilized with HQ)
    • Cyclopentanecarboxaldehyde
    • Cyclopentanealdehyde
    • 1-cyclopentanecarboxaldehyde
    • 1-Formylcyclopentane
    • c-pentanecarboxaldehyde
    • cyclopentancarbaldehyd
    • Cyclopentyl aldehyde
    • cyclopentylcarboxaldehyde
    • Cyclopentylformaldehyde
    • Formylcyclopentane
    • NSC 17492
    • VELDYOPRLMJFIK-UHFFFAOYSA-N
    • Cyclopentanecarboxaldehyde, 97%, stabilized
    • NSC17492
    • cyclopentanecaboxaldehyde
    • cyclopentanecarboaldehyde
    • cyclopentane carbaldehyde
    • Cyclopentane-carboaldehyde
    • Cyclopentanecarbaldehyde #
    • cyclopentane carboxaldehyde
    • Cyclopentane-carboxaldehyde
    • Cyclopentane-1-carbox
    • W-104036
    • 872-53-7
    • NS00039181
    • H11353
    • Cyclopentanecarboxaldehyde, 97%
    • BBL100156
    • BCP12309
    • MFCD00060798
    • Cyclopentanecarboxaldehyde (25ppm 1,4-Benzoquinone as stabiliser)
    • AKOS005259282
    • CS-B0070
    • NSC-17492
    • STL512072
    • CHEMBL274711
    • Cyclopentane-1-carboxaldehyde
    • AS-16170
    • Cyclopentanecarbaldehyde contains 0.1% hydroquinone as a stabilizer
    • Cyclopentanealdehyde; Cyclopentanecarbaldehyde; Cyclopentyl aldehyde; Cyclopentylformaldehyde; Formylcyclopentane; NSC 17492
    • Cyclopentanecarbaldehyde, 0.1% hydroquinone as stabilizer
    • EINECS 212-829-7
    • 8AE23T4KWE
    • DB-016121
    • BDBM50028792
    • AB02400
    • Z875036058
    • SY004589
    • DTXSID10236176
    • EN300-57255
    • C3019
    • MDL: MFCD00060798
    • 인치: 1S/C6H10O/c7-5-6-3-1-2-4-6/h5-6H,1-4H2
    • InChIKey: VELDYOPRLMJFIK-UHFFFAOYSA-N
    • 미소: O=CC1CCCC1

계산된 속성

  • 정밀분자량: 98.07320
  • 동위원소 질량: 98.073
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 7
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 62.6
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 17.1
  • 표면전하: 0
  • 상호 변형 이기종 수량: 2
  • 소수점 매개변수 계산 참조값(XlogP): 1.3

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 0.919 g/mL at 25 °C(lit.)
  • 비등점: 140-141 °C(lit.)
  • 플래시 포인트: 화씨 온도: 82.4°f
    섭씨: 28 ° c
  • 굴절률: n20/D 1.4430(lit.)
  • 수용성: Soluble in water and ethanol
  • PSA: 17.07000
  • LogP: 1.37550
  • 용해성: 미확정

Cyclopentanecarboxaldehyde 보안 정보

  • 기호: GHS07
  • 제시어:경고
  • 신호어:Warning
  • 피해 선언: H315,H319,H335
  • 경고성 성명: P261,P305+P351+P338
  • 위험물 운송번호:UN 1989 3/PG 3
  • WGK 독일:3
  • 위험 범주 코드: 10-36/37/38
  • 보안 지침: S16-S26-S36
  • 위험물 표지: Xi
  • 위험 등급:3
  • 패키지 그룹:III
  • 저장 조건:2-8°C
  • 위험 용어:R10; R36/37/38
  • 포장 등급:III

Cyclopentanecarboxaldehyde 세관 데이터

  • 세관 번호:2912299000
  • 세관 데이터:

    ?? ?? ??:

    2912299000

    개요:

    2912299000. 산소기단을 함유한 기타 환상알데히드는 없다.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:5.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 포름알데히드의 외관

    요약:

    2912299000. 기타 산소관능단이 없는 환상알데히드.부가가치세: 17.0%. 환급률: 13.0%.??? ??:5.5%. General tariff:30.0%

Cyclopentanecarboxaldehyde 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C122650-25g
Cyclopentanecarboxaldehyde
872-53-7 98%,0.1%
25g
¥646.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C122650-5g
Cyclopentanecarboxaldehyde
872-53-7 98%,0.1%
5g
¥170.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C122650-1g
Cyclopentanecarboxaldehyde
872-53-7 98%,0.1%
1g
¥58.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C122650-100g
Cyclopentanecarboxaldehyde
872-53-7 98%,0.1%
100g
¥1919.90 2023-09-03
Chemenu
CM329568-1000g
cyclopentanecarbaldehyde
872-53-7 95%+
1000g
$1600 2021-08-18
TRC
C989455-5g
Cyclopentanecarboxaldehyde
872-53-7
5g
$ 138.00 2023-09-08
TRC
C989455-50g
Cyclopentanecarboxaldehyde
872-53-7
50g
$ 1068.00 2023-09-08
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005824-1g
Cyclopentanecarboxaldehyde
872-53-7 0.1%
1g
¥31 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005824-25g
Cyclopentanecarboxaldehyde
872-53-7 0.1%
25g
¥356 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005824-5g
Cyclopentanecarboxaldehyde
872-53-7 0.1%
5g
¥84 2024-05-21

Cyclopentanecarboxaldehyde 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Triphenyl phosphite ,  Hydrogen Catalysts: (SP-4-2)-(2,4-Pentanedionato-κO2,κO4)bis(triphenyl phosphite-κP)rhodium
참조
The hydroformylation reaction
Ojima, Iwao; et al, Organic Reactions (Hoboken, 2000, 56,

합성 방법 2

반응 조건
1.1 Reagents: Alumina ,  Lithium bromide Solvents: Toluene ;  reflux
참조
Lithium bromide
Charette, Andre B., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-4

합성 방법 3

반응 조건
1.1 Catalysts: Lithium bromide
참조
A convenient synthesis of aldehydes by rearrangement of cyclic epoxides with lithium bromide on alumina
Suga, Hisashi; et al, Synthesis, 1988, (5), 394-5

합성 방법 4

반응 조건
1.1 Solvents: Formic acid
참조
Preparation of cyclopentylmethanal and application to different syntheses
De Botton, Marcel, Comptes Rendus des Seances de l'Academie des Sciences, 1971, 272(1), 118-21

합성 방법 5

반응 조건
1.1 Reagents: Formic acid
참조
Reaction of ethoxymethylmagnesium chloride with cyclanones. I. Preparation of formylcyclanes
De Botton, Marcel, Bulletin de la Societe Chimique de France, 1975, 1773, 1773-6

합성 방법 6

반응 조건
1.1 Reagents: Aluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
참조
Conversion of carboxylic acids into aldehydes by oxidation of alkoxyaluminum intermediate with pyridinium chlorochromate or pyridinium dichromate
Cha, Jin Soon; et al, Bulletin of the Korean Chemical Society, 1998, 19(7), 730-732

합성 방법 7

반응 조건
1.1 Reagents: Cuprate(1-), hydro-1-pentynyl-, lithium Solvents: Tetrahydrofuran
참조
Organocopper reagents: substitution, conjugate addition, carbo/metallocupration, and other reactions
Lipshutz, Bruce H.; et al, Organic Reactions (Hoboken, 1992, 41,

합성 방법 8

반응 조건
1.1 Reagents: Benzenemethanaminium, N,N,N-trimethyl-, hydrogen tetradeca-μ-oxotetra-μ3-oxodi-μ… Catalysts: p-Toluenesulfonic acid ;  1 min, rt
참조
Rapid and efficient method for room temperature deoximation reaction under solvent-free conditions
Dewan, Anindita; et al, Bulletin of the Korean Chemical Society, 2011, 32(7), 2482-2484

합성 방법 9

반응 조건
1.1 Reagents: Thallium nitrate Solvents: Methanol
참조
Thallium in organic synthesis. XX. Oxidative rearrangement of olefins with thallium(III) nitrate: simple one-step synthesis of aldehydes and ketones
McKillop. Alexander; et al, Tetrahedron Letters, 1970, (60), 5275-80

합성 방법 10

반응 조건
1.1 Reagents: Sulfuric acid ,  Mercuric sulfate Solvents: Water
참조
Synthesis of some δ-lactones of α,β,δ-trihydroxy acids
English, James Jr.; et al, Journal of the American Chemical Society, 1951, 73, 615-18

합성 방법 11

반응 조건
참조
Synthesis methods and reactions. 102. Aldehydes by formylation of Grignard and organolithium reagents with N-formylpiperidine
Olah, George A.; et al, Angewandte Chemie, 1981, 93(10), 925-6

합성 방법 12

반응 조건
1.1 Catalysts: Triphenyl phosphite ,  Dicarbonylrhodium acetylacetonate Solvents: Acetone ;  5 min, rt
1.2 Reagents: Hydrogen ;  72 h, 20 bar, 40 °C; 40 °C → rt
참조
Tandem metal and organocatalysis in sequential hydroformylation and enantioselective Mannich reactions
Chercheja, Serghei; et al, Advanced Synthesis & Catalysis, 2009, 351(3), 339-344

합성 방법 13

반응 조건
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Dichloromethane ;  5 h, reflux
참조
Erbium(III) triflate: A valuable catalyst for the rearrangement of epoxides to aldehydes and ketones
Procopio, Antonio; et al, Synlett, 2004, (14), 2633-2635

합성 방법 14

반응 조건
1.1 Reagents: Ceria ,  Gold ;  8 h, 150 °C
참조
Maximizing the Number of Interfacial Sites in Single-Atom Catalysts for the Highly Selective, Solvent-Free Oxidation of Primary Alcohols
Li, Tianbo; et al, Angewandte Chemie, 2018, 57(26), 7795-7799

합성 방법 15

반응 조건
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Phenylacetylene (azidated, reaction products with silanes and complexes with palladium …) ,  Iron oxide (Fe3O4) ,  Glycidoxypropyltrimethoxysilane (azide-linked with phenylacetylene and complexes with palladium chlorid…) ,  Silica ,  Palladium chloride Solvents: Water ;  12 h, 1 atm, 80 °C
참조
Green and selective oxidation of alcohols by immobilized Pd onto triazole functionalized Fe3O4 magnetic nanoparticles
Dadras, Arefeh; et al, Journal of Chemical Sciences (Berlin, 2018, 130(12), 1-10

합성 방법 16

반응 조건
1.1 Reagents: Potassium carbonate ,  Water-d2 Catalysts: Gallate(12-), hexakis[μ-[[N,N′-1,5-naphthalenediylbis[2,3-di(hydroxy-κO)benzamid… Solvents: Water ;  6 h, pH 10, 50 °C
참조
Catalytic deprotection of acetals in basic solution with a self-assembled supramolecular "nanozyme"
Pluth, Michael D.; et al, Angewandte Chemie, 2007, 46(45), 8587-8589

합성 방법 17

반응 조건
1.1 Reagents: (T-4)-Chlorohydro(1,1,2-trimethylpropyl)[1,1′-thiobis[methane]]boron Solvents: Dichloromethane
참조
Exceptionally facile reduction of acyclic and alicyclic carboxylic acids to aldehydes by thexylchloroborane-dimethyl sulfide
Brown, Herbert C.; et al, Journal of the American Chemical Society, 1984, 106(25), 8001-2

합성 방법 18

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Reagents: Water ;  cooled
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  2 h, rt
2.2 Reagents: Sodium thiosulfate Solvents: Water ;  30 min, rt
참조
Organocatalytic alkylation and photoorganocatalyst-free acylation of azomethine imines by Hantzsch esters under blue LED light
Li, Jiacheng; et al, New Journal of Chemistry, 2023, 47(42), 19421-19427

합성 방법 19

반응 조건
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Water
참조
Phosphonate reagents for the synthesis of enol ethers and one-carbon homologation to aldehydes
Kluge, Arthur F.; et al, Journal of Organic Chemistry, 1979, 44(26), 4847-52

합성 방법 20

반응 조건
1.1 Reagents: Butyllithium ;  -30 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water
참조
Formation of carbon-carbon and carbon-heteroatom bonds via organoboranes and organoborates
Negishi, Ei-Ichi; et al, Organic Reactions (Hoboken, 1985, 33,

합성 방법 21

반응 조건
1.1 Reagents: Silica ;  7 min
참조
A facile method for the conversion of oximes and tosylhydrazones to carbonyl compounds with Cr-MCM-41 zeolite under microwave irradiation
Nagarapu, Lingaiah; et al, Synthetic Communications, 2002, 32(14), 2195-2202

합성 방법 22

반응 조건
1.1 Reagents: Dimethyl sulfoxide ,  Sodium bicarbonate ;  240 s
참조
Aliphatic aldehydes synthesis from halides by Kornblum's reaction using a new fast method
Bratulescu, George, Revista de Chimie (Bucharest, 2010, 61(8), 815-816

합성 방법 23

반응 조건
1.1 Reagents: Silica ;  8 min
참조
A facile method for the conversion of oximes and tosylhydrazones to carbonyl compounds with Cr-MCM-41 zeolite under microwave irradiation
Nagarapu, Lingaiah; et al, Synthetic Communications, 2002, 32(14), 2195-2202

합성 방법 24

반응 조건
1.1 Reagents: (T-4)-Trifluoro[(iodosyl-κO)benzene]boron Solvents: Dichloromethane
참조
Ring contraction in the reactions of cyclic olefins with reagents containing iodine(II)
Zefirov, N. S.; et al, Izvestiya Akademii Nauk SSSR, 1988, (6), 1452-3

합성 방법 25

반응 조건
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  -78 °C; 10 min, -78 °C; 2 h, rt
1.2 Reagents: Methanol ;  30 min, rt
1.3 Catalysts: Perchloric acid ;  18 h, rt
1.4 Solvents: Diethyl ether
1.5 Reagents: Sodium bicarbonate Solvents: Water
참조
Intramolecular regioselective addition of radicals and carbanions to ynol ethers. A strategy for the synthesis of exocyclic enol ethers
Hanna, Rana; et al, Tetrahedron, 2011, 67(1), 92-99

합성 방법 26

반응 조건
참조
Aliphatic and alicyclic aldehydes: synthesis by C1-extension of organometallics
Hashmi, A. S. K., Science of Synthesis, 2007, 25, 337-353

합성 방법 27

반응 조건
1.1 Reagents: Hydrochloric acid
참조
Synthetic methods and reactions; part 109. Improved preparation of aldehydes and ketones from N,N-dimethylamides and Grignard reagents
Olah, George A.; et al, Synthesis, 1984, (3), 228-30

Cyclopentanecarboxaldehyde Raw materials

Cyclopentanecarboxaldehyde Preparation Products

Cyclopentanecarboxaldehyde 공급 업체

Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:872-53-7)Cyclopentanecarbaldehyde
주문 번호:sfd6108
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:34
가격 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:872-53-7)Cyclopentanecarboxaldehyde
주문 번호:A929993
인벤토리 상태:in Stock
재다:100g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 14:59
가격 ($):294.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:872-53-7)环戊烷甲醛
주문 번호:LE2307033
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:37
가격 ($):discuss personally
Email:18501500038@163.com

Cyclopentanecarboxaldehyde 분광

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:872-53-7)Cyclopentanecarbaldehyde
sfd6108
순결:99.9%
재다:200kg
가격 ($):문의
Email
Amadis Chemical Company Limited
(CAS:872-53-7)Cyclopentanecarboxaldehyde
A929993
순결:99%
재다:100g
가격 ($):294.0
Email